molecular formula C11H8O3 B103591 Menadione epoxide CAS No. 15448-59-6

Menadione epoxide

Cat. No. B103591
CAS RN: 15448-59-6
M. Wt: 188.18 g/mol
InChI Key: NNUKDUBCRRYXDC-UHFFFAOYSA-N
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Description

Menadione Epoxide Description

Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic chemical compound with a naphthoquinone structure and is a derivative of vitamin K. It has been studied for its interactions with various biological molecules and its effects on cellular processes. Menadione epoxide is a derivative of menadione, formed in the vitamin K cycle, and has been shown to have biological effects, such as influencing experimental immune arthritis in rabbits .

Synthesis Analysis

The synthesis of menadione can be achieved through the oxidation of 2-methyl-1-naphthol using hydrogen peroxide as an oxidant. This reaction can be catalyzed by niobium-based heterogeneous systems, with the selectivity of menadione formation being influenced by the concentration of hydrogen peroxide and the mode of oxidant addition . Additionally, the epoxidation of menadione to form menadione epoxide can be catalyzed by the zeolite imidazolate framework ZIF-8 using aqueous hydrogen peroxide, showcasing a truly heterogeneous nature and maintaining the framework structure intact .

Molecular Structure Analysis

Menadione's molecular structure consists of a naphthoquinone core with a methyl group at the second position. The electron-deficient C=C bond in menadione is susceptible to epoxidation, which can be catalyzed by ZIF-8 in the presence of hydrogen peroxide . The structure of menadione allows it to interact with various cellular components, such as glutathione, leading to the formation of a menadione-GSH conjugate .

Chemical Reactions Analysis

Menadione undergoes redox reactions with glutathione, resulting in the depletion of GSH and the formation of GSSG. This interaction also leads to the production of reactive oxygen species such as superoxide anion radical and hydrogen peroxide . In erythrocyte membranes, menadione induces oxidation, affecting protein-protein interactions and the rotational motion of spin-labeled sialic acid . Menadione can also oxidize the haem groups of oxyhemoglobin, leading to the formation of methemoglobin and haemichrome, with the reaction being influenced by the presence of superoxide dismutase and catalase .

Physical and Chemical Properties Analysis

Menadione's physical and chemical properties are characterized by its reactivity with cellular components and its cytotoxic effects. It is known to induce cytotoxicity in hepatocytes and biliary epithelial cells, with the latter showing high sensitivity to menadione-induced oxidative stress . Menadione's cytotoxic effects are also observed in human erythrocyte membranes, where it alters the physical state of membranes and increases protein-protein interactions . Furthermore, menadione stimulates the production of superoxide anion in human polymorphonuclear leukocytes and can modulate functional responses in these cells .

Scientific Research Applications

Immunomodulatory Effects

  • Menadione epoxide has shown potential in modifying immune responses. A study demonstrated its beneficial effects in experimental immune arthritis in rabbits. Menadione epoxide decreased certain enzyme activities in synovial lining cells, indicating a possible role in inflammatory conditions (Pitsillides et al., 1991).

Cellular Metabolism and Toxicity

  • Research on Saccharomyces cerevisiae (yeast) revealed that menadione influences glutathione levels and triggers oxidative stress, impacting cell survival. This study suggests that menadione's metabolism plays a crucial role in cellular responses to oxidative stress (Ządzinski et al., 1998).

Genotoxic and Mutagenic Potential

  • Menadione's interaction with DNA and its potential mutagenic effects were investigated, showing that it causes DNA damage and repair mechanisms in mammalian cells without being carcinogenic. This highlights its role in studying genetic stability and the response of cells to oxidative stress (Cojocel et al., 2006).

Redox Reactions and Antioxidant Activity

  • A study exploring the antioxidant properties of menadione noted its potent inhibition of lipid peroxidation, suggesting a possible role in combating oxidative stress at the cellular level (Talcott et al., 1985).

Protective Mechanisms Against Oxidative Stress

  • Menadione's role in inducing protective mechanisms against oxidative damage was studied in human endothelial cells. It indicated that the multidrug-resistance-associated protein (MRP) helps in protecting cells from menadione-induced oxidative stress (Takahashi et al., 2009).

Induction of Apoptosis and Cell Death

  • Studies have shown that menadione induces programmed cell death in certain cell types. This has been observed in human leukemia cells, where it was found to affect cellular processes like apoptosis and luminescence, providing insights into cancer cell behavior (Baran et al., 2010).

Future Directions

The zeolite imidazolate framework ZIF-8 exhibits superior catalytic performance in the epoxidation of the electron-deficient C=C bond in menadione, suggesting potential future applications in catalysis .

properties

IUPAC Name

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUKDUBCRRYXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934995
Record name 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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URL https://comptox.epa.gov/dashboard/DTXSID80934995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menadione epoxide

CAS RN

15448-59-6
Record name 2,3-Epoxy-2-methyl-1,4-naphthoquinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione epoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menadione epoxide
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Record name 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Menadione crystalline (1) (5 g, 29.04 mmol, 1 equivalent) and 2 M NaOH (7.26 mL, 14.52 mmol, 0.5 equivalents) are dissolved in a mixture of methanol/water 4:1 (50 mL) at 0-2° C. After stirring at this temperature for 10 minutes, 35% hydrogen peroxide is added (4.2 mL, 43.56 mmol, 1.5 equivalents). Work-up: after 30 minutes at 0° C. the product is extracted with ethyl ether. The organic phase is dried over Na2SO4 and evaporated under reduced pressure. A whitish powder is obtained (5 g, 26.57 mmol). Yield: 91.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
AA Pitsillides, SM Blake, LE Glynn… - International journal …, 1991 - ncbi.nlm.nih.gov
… It is now shown that menadione epoxide, as is produced in the vitamin K cycle, also exerts a beneficial effect histologically and biochemically. Such treatment decreased both the …
Number of citations: 13 www.ncbi.nlm.nih.gov
PC Preusch, JW Suttie - The Journal of Organic Chemistry, 1983 - ACS Publications
… the observed rotation and thevalue for menadione epoxide. The positive rotation of 2(i?)-… to the specific rotation of menadione epoxide. The magnitude of the CD spectrum of vitamin …
Number of citations: 11 pubs.acs.org
G Strukul, F Somma, N Ballarini, F Cavani… - Applied Catalysis A …, 2009 - Elsevier
… observed when the solvent was changed into acetonitrile, conversion remained higher than 90% while menadione yield dropped to 3–4%, the main product being menadione epoxide (…
Number of citations: 19 www.sciencedirect.com
A Brunmark, E Cadenas - Free Radical Biology and Medicine, 1989 - Elsevier
… chromatogram of 500 /~M 2-methyl-2,3-epoxy1,4-naphthoquinone is shown in Figure 7A (peak a) and that of the spent reaction mixture (after 20-min incubation of menadione epoxide …
Number of citations: 12 www.sciencedirect.com
M Selke, MF Sisemore, JS Valentine - Journal of the American …, 1996 - ACS Publications
… from a sample of menadione epoxide prepared from H 2 O 2 /… of the menadione and the menadione epoxide was also 75%. … Also, less than 3% menadione epoxide (ie, less than in the …
Number of citations: 112 pubs.acs.org
A Brunmark, E Cadenas, J Segura-Aguilar… - Free Radical Biology …, 1988 - Elsevier
… menadione epoxide, might thus represent the 2-OH2-methyl-l,4-naphthoquinone derivative. Figure 3B shows the time course of menadione epoxide … of the menadione epoxide product. …
Number of citations: 60 www.sciencedirect.com
MJ Fasco, PC Preusch, E Hildebrandt… - Journal of Biological …, 1983 - Elsevier
… The absolute configuration of (-)-2R,3S-menadione epoxide has been assigned on the … of the perturbing methyl group in (-)-menadione epoxide would lead to the configuration (-)-3S-…
Number of citations: 74 www.sciencedirect.com
K Kahn, PA Tipton - Biochemistry, 1997 - ACS Publications
… The isotopic composition of the resulting menadione epoxide was determined by GC−MS … of urate oxidase and 18 O 2 in order to prepare a sample of [ 18 O]menadione epoxide. …
Number of citations: 96 pubs.acs.org
M Selke, MF Sisemore, RYN Ho, DL Wertz… - Journal of Molecular …, 1997 - Elsevier
… The peaks for the menadione epoxide were identical to those from a sample of menadione epoxide prepared from H,O,/NaOH, … Also, no menadione epoxide was detected by HPLC. …
Number of citations: 30 www.sciencedirect.com
W Nam, YO Ryu, WJ Song - JBIC Journal of Biological Inorganic …, 2004 - Springer
… that [(Porp)Fe III (O 2 )] − complexes react with electron-deficient alkenes (eg, menadione) to give high yields of the corresponding epoxide products (eg, menadione epoxide) (see …
Number of citations: 141 link.springer.com

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